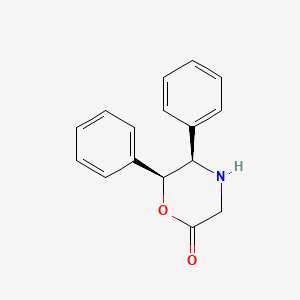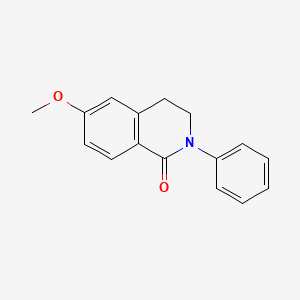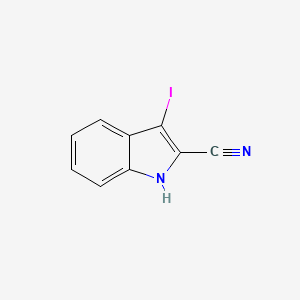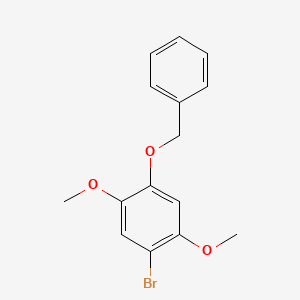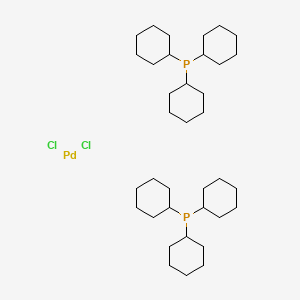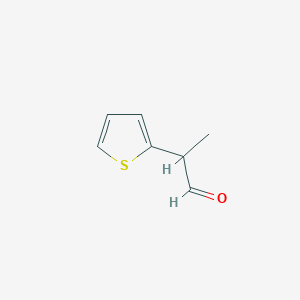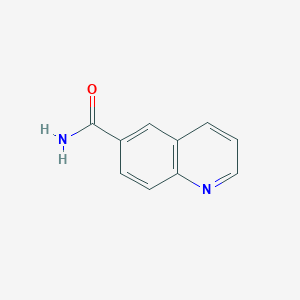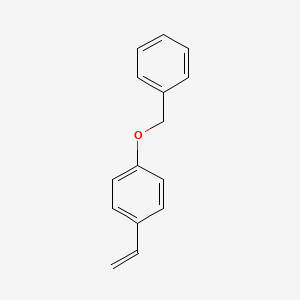
Benzoate de méthyle 3-(méthylsulfonyl)
Vue d'ensemble
Description
Methyl 3-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H10O4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a methylsulfonyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Methyl 3-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(methylsulfonyl)benzoate typically involves the following steps:
Starting Material: The process begins with 3-methylbenzoic acid.
Sulfonylation: The 3-methylbenzoic acid is reacted with sulfonyl chloride in the presence of a base such as pyridine to form 3-(methylsulfonyl)benzoic acid.
Esterification: The 3-(methylsulfonyl)benzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield Methyl 3-(methylsulfonyl)benzoate
Industrial Production Methods: In an industrial setting, the production of Methyl 3-(methylsulfonyl)benzoate follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Mécanisme D'action
The mechanism of action of Methyl 3-(methylsulfonyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and the ester group .
Comparaison Avec Des Composés Similaires
Methyl 4-(methylsulfonyl)benzoate: Similar structure but with the methylsulfonyl group at the para position.
Methyl 2-(methylsulfonyl)benzoate: Similar structure but with the methylsulfonyl group at the ortho position.
Methyl 3-(ethylsulfonyl)benzoate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group
Uniqueness: Methyl 3-(methylsulfonyl)benzoate is unique due to the specific positioning of the methylsulfonyl group, which can influence its reactivity and interactions in chemical and biological systems. This positioning can lead to different physical and chemical properties compared to its isomers .
Propriétés
IUPAC Name |
methyl 3-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-13-9(10)7-4-3-5-8(6-7)14(2,11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLLSNKBORJJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424078 | |
| Record name | METHYL 3-(METHYLSULFONYL)BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22821-69-8 | |
| Record name | METHYL 3-(METHYLSULFONYL)BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
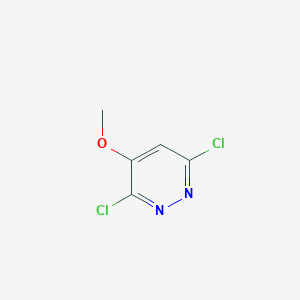
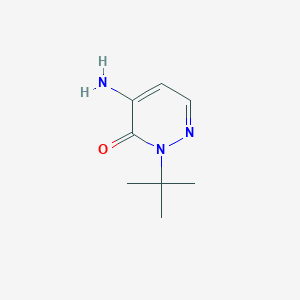
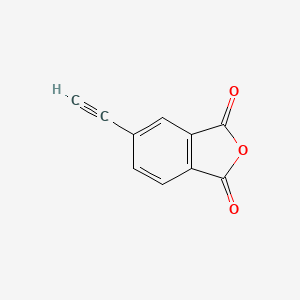
![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
